molecular formula C10H8FN3 B13441499 2-(2-Fluorophenyl)pyrimidin-4-amine

2-(2-Fluorophenyl)pyrimidin-4-amine

Cat. No.: B13441499
M. Wt: 189.19 g/mol
InChI Key: RMPPCMPTYOQCDB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pyrimidin-4-amine is a high-purity chemical intermediate designed for pharmaceutical research and development. Its structure, featuring an aminopyrimidine core, is a privileged scaffold in medicinal chemistry, particularly in the discovery of novel kinase inhibitors . Compounds based on the pyrimidin-4-amine structure have demonstrated significant potential as antitumor agents, functioning by targeting key oncogenic pathways . Researchers are exploring similar compounds as potent inhibitors of various protein kinases, such as PLK4, which is a promising target in cancers like breast cancer . The incorporation of the ortho -fluorophenyl substituent can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for constructing targeted therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in lead optimization, structure-activity relationship (SAR) studies, and as a key precursor in synthesizing more complex bioactive molecules.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

2-(2-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)

InChI Key

RMPPCMPTYOQCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Fluorophenyl)pyrimidin-4-amine

Classical Synthetic Route: Cyclization via Guanidine and 2-Fluorobenzonitrile

The most commonly reported synthesis involves the cyclization of 2-fluorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring bearing the 2-fluorophenyl substituent and the amino group at C-4.

  • Reaction scheme:
    2-fluorobenzonitrile + guanidine → 2-(2-fluorophenyl)pyrimidin-4-amine

  • Reaction conditions:

    • Base: Sodium ethoxide or potassium tert-butoxide
    • Solvent: Ethanol or other alcohols
    • Temperature: Typically reflux conditions (~80–120 °C)
    • Time: Several hours until completion
  • Mechanism: The nucleophilic guanidine attacks the nitrile carbon, followed by cyclization and tautomerization to form the pyrimidine ring.

  • Advantages: Straightforward, uses commercially available starting materials, good yields.

  • Limitations: Requires careful control of base and temperature to avoid side reactions.

Parameter Typical Conditions Notes
Base Sodium ethoxide / Potassium tert-butoxide Strong base needed for cyclization
Solvent Ethanol or other alcohols Polar protic solvent facilitates reaction
Temperature 80–120 °C Reflux conditions common
Reaction time 6–24 hours Monitored by TLC or HPLC
Yield Moderate to high (60–85%) Purification by recrystallization or chromatography

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Precursors
  • Starting from 4-chloropyrimidine derivatives, nucleophilic substitution with 2-fluoroaniline or related amines can afford the target compound or analogs. This method often requires acid or base catalysis and elevated temperatures.

  • Example: Amination of 4-chloropyrimidine with 2-fluoroaniline in the presence of catalytic hydrochloric acid in water, achieving high yields within 1 hour.

Palladium-Catalyzed Coupling Reactions (Suzuki-Miyaura or Buchwald-Hartwig)
  • Coupling of 4-aminopyrimidine or related halogenated pyrimidines with 2-fluorophenylboronic acid or 2-fluorophenyl halides under Pd catalysis.

  • Conditions typically include Pd(PPh3)4 or Pd2(dba)3 catalysts, bases like potassium carbonate, and polar aprotic solvents (DMF, toluene) at 80–120 °C.

  • This route allows for diversification and late-stage functionalization but requires more expensive catalysts and ligands.

Method Key Reagents Conditions Advantages Disadvantages
Classical cyclization 2-fluorobenzonitrile, guanidine Base, ethanol, reflux Simple, cost-effective Longer reaction times
SNAr amination 4-chloropyrimidine, 2-fluoroaniline HCl catalyst, water, 80 °C Fast, high yield Limited substrate scope
Pd-catalyzed coupling Halopyrimidine, 2-fluorophenylboronic acid Pd catalyst, base, 80–120 °C Versatile, modular Expensive catalysts, sensitive

Detailed Reaction Conditions and Optimization

Base and Solvent Effects

  • Strong bases like potassium tert-butoxide promote efficient cyclization but may cause side reactions if moisture is present.

  • Ethanol is preferred as a solvent for its ability to dissolve both organic and inorganic reagents and moderate polarity.

  • Water as a solvent with catalytic HCl has been shown to accelerate amination reactions on pyrimidines, reducing reaction time dramatically.

Temperature and Time

  • Elevated temperatures (80–120 °C) are generally required to overcome activation barriers in ring formation or substitution.

  • Reaction times vary from 1 hour (in catalyzed SNAr) to 24 hours (in classical cyclization).

Purification

  • Crude products are purified by recrystallization from solvents such as ethanol or ethyl acetate/hexane mixtures.

  • Column chromatography on silica gel using ethyl acetate/hexane gradients is common for isolating pure compounds.

Analytical Characterization of the Prepared Compound

  • NMR Spectroscopy:

    • ^1H NMR confirms aromatic and amino protons.
    • ^13C NMR identifies pyrimidine carbons and fluorophenyl carbons.
    • ^19F NMR confirms fluorine substitution pattern.
  • Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.

  • X-ray Crystallography: Provides unambiguous structural confirmation and insight into hydrogen bonding and molecular conformation.

  • Melting Point: Typically reported to confirm purity.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Conditions Yield Range Advantages References
Cyclization of 2-fluorobenzonitrile with guanidine 2-fluorobenzonitrile, guanidine Base (NaOEt/KtBuO), ethanol, reflux 60–85% Simple, cost-effective
SNAr Amination of 4-chloropyrimidine 4-chloropyrimidine, 2-fluoroaniline HCl catalyst, water, 80 °C, 1 h ~85–90% Fast, high yield
Pd-Catalyzed Coupling (Suzuki/Buchwald-Hartwig) Halopyrimidine, 2-fluorophenylboronic acid Pd catalyst, base, 80–120 °C Variable Versatile, modular synthesis

Research Findings and Applications

  • The compound and its derivatives have been explored as intermediates in the synthesis of biologically active molecules, including enzyme inhibitors and anticancer agents.

  • Fluorination enhances metabolic stability and binding affinity in biological targets, making 2-(2-fluorophenyl)pyrimidin-4-amine a valuable scaffold.

  • Recent studies emphasize green chemistry approaches, such as water as a solvent and acid catalysis, to improve reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Analogs
Compound Name Substituents (Positions) Molecular Weight Key Properties/Biological Activity Reference
2-(2-Fluorophenyl)pyrimidin-4-amine 2-(2-Fluorophenyl), 4-NH₂ 215.21 Antimicrobial, immunomodulatory
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine 4-(4-Fluorophenyl), 6-(4-morpholinophenyl), 2-NH₂ 365.40 Improved solubility (morpholino group), antitumor potential
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine 2,5-Cl, 4-NH-(4-fluorophenyl) 272.68 Enhanced halogen bonding, antifungal
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-Cl, 6-S-(4-fluorophenyl), 2-NH₂ 255.70 Thioether linkage, redox activity
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine core, 2-Fluorophenyl 229.21 Kinase inhibition (e.g., JAK/STAT pathways)

Crystallographic and Physicochemical Properties

  • Crystal Packing : Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice of 2-(2-fluorophenyl)pyrimidin-4-amine derivatives, influencing melting points and solubility .
  • Lipophilicity : Trifluoromethyl groups (e.g., in 4-[4-(trifluoromethyl)phenyl] analogs) increase logP values, enhancing blood-brain barrier penetration .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Fluorophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the fluorophenyl group to the pyrimidine core. For fluorinated pyrimidines, reaction temperature (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) are critical for minimizing dehalogenation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Analogous routes for related compounds highlight the importance of anhydrous conditions to preserve fluorine substituents .

Q. How can the structure of 2-(2-Fluorophenyl)pyrimidin-4-amine be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For SC-XRD, slow evaporation of a dichloromethane/methanol solution often yields suitable crystals. Complement with 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR to verify substituent positions and purity. Mass spectrometry (ESI-MS) provides molecular weight validation. Hydrogen-bonding patterns, as seen in similar pyrimidines, can stabilize crystal packing .

Q. What biological activities are reported for 2,4-disubstituted pyrimidine derivatives, and how does fluorination influence activity?

  • Methodological Answer : Fluorination enhances metabolic stability and bioavailability. 2,4-Disubstituted pyrimidines show cholinesterase inhibition (e.g., AChE/BuChE IC50_{50} values of 2.2–5.5 μM) and antimicrobial activity. Fluorine’s electronegativity modulates binding to hydrophobic enzyme pockets. Assays like Ellman’s method for cholinesterase activity or microdilution for antimicrobial testing are standard .

Advanced Research Questions

Q. How do substituent variations at the pyrimidine C2 and C4 positions affect structure-activity relationships (SAR) in fluorinated derivatives?

  • Methodological Answer : Systematic SAR studies require synthesizing analogs with substituents of varying steric/electronic profiles (e.g., alkyl, aryl, heterocycles). Molecular docking (e.g., AutoDock Vina) into target enzymes (e.g., BuChE PDB: 4B0P) reveals key interactions. For example, bulky groups at C4 (e.g., naphthylmethyl) enhance BuChE selectivity, while smaller groups (e.g., benzyl) favor AChE inhibition. Fluorine’s para/meta positioning alters π-π stacking and hydrogen bonding .

Q. What challenges arise in crystallographic refinement of 2-(2-Fluorophenyl)pyrimidin-4-amine derivatives, and how can they be resolved?

  • Methodological Answer : Fluorine’s high electron density causes X-ray absorption edges, complicating data collection. Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate Fourier maps. For disordered fluorophenyl rings, apply SHELXL restraints (e.g., DFIX, SIMU) to refine geometry. Weak C–H⋯F or C–H⋯π interactions, as seen in related structures, stabilize crystal lattices .

Q. How can contradictory bioactivity data between in vitro and cellular assays for fluorinated pyrimidines be resolved?

  • Methodological Answer : Discrepancies often stem from solubility or membrane permeability issues. Perform logP/logD measurements to assess lipophilicity. Use prodrug strategies (e.g., phosphate esters) or nanoformulations to enhance cellular uptake. Validate target engagement via thermal shift assays or cellular thermal shift assays (CETSA) .

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